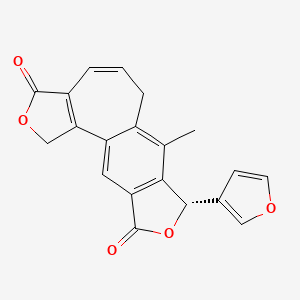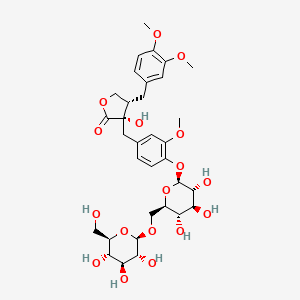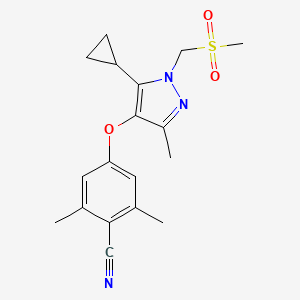
(5)6-Carboxytetramethylrhodamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5)6-Carboxytetramethylrhodamine is a fluorescent dye commonly used in various scientific applications. It is known for its bright orange-red fluorescence and is often used as a labeling reagent for proteins, nucleic acids, and other biomolecules. This compound is particularly valued for its photostability and lower sensitivity to pH changes compared to other fluorescent dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5)6-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with succinic anhydride to introduce the carboxyl groups at the 5 and 6 positions. The reaction typically requires an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired isomers and remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(5)6-Carboxytetramethylrhodamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary and secondary amine groups on proteins and other biomolecules through carbodiimide activation.
Coupling Reactions: The compound can be coupled to other molecules using reagents like N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Carbodiimide Activation: This method uses reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups for coupling reactions.
NHS Esters: These are commonly used to form stable amide bonds with primary amines in proteins and other biomolecules.
Major Products Formed
The major products formed from these reactions are typically fluorescently labeled biomolecules, such as proteins, peptides, and nucleic acids, which can be used in various analytical and diagnostic applications .
Aplicaciones Científicas De Investigación
(5)6-Carboxytetramethylrhodamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (5)6-Carboxytetramethylrhodamine exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence. This property allows it to be used as a fluorescent label in various applications. The compound reacts with primary and secondary amine groups on proteins and other biomolecules, forming stable conjugates that can be detected using fluorescence-based techniques .
Comparación Con Compuestos Similares
Similar Compounds
5-Carboxytetramethylrhodamine: Similar in structure but with a single carboxyl group.
6-Carboxytetramethylrhodamine: Another isomer with a carboxyl group at the 6 position.
Tetramethylrhodamine-5-(and-6)-isothiocyanate: A related compound used for similar labeling purposes
Uniqueness
(5)6-Carboxytetramethylrhodamine is unique due to its dual carboxyl groups, which enhance its reactivity and versatility in labeling applications. Its bright fluorescence and photostability make it a preferred choice for many researchers .
Propiedades
Fórmula molecular |
C50H46N4O10+2 |
|---|---|
Peso molecular |
862.9 g/mol |
Nombre IUPAC |
[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;[9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31)/p+2 |
Clave InChI |
PYOXZPUMKLJOGA-UHFFFAOYSA-P |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






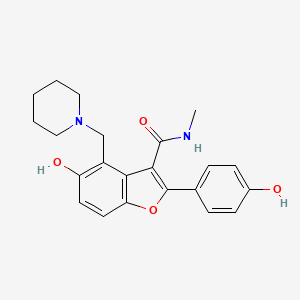

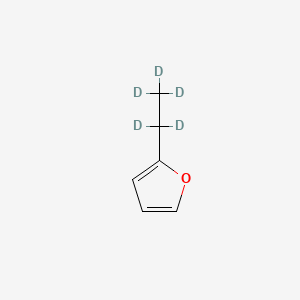
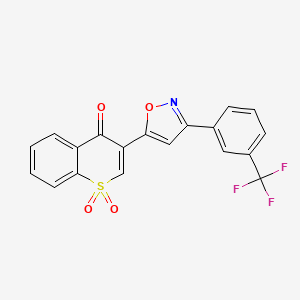
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
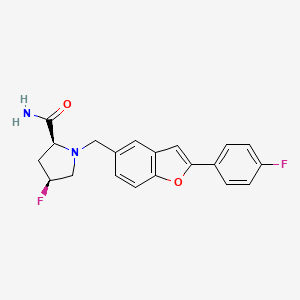
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
